beta-methylcinnamic acid chemical structure and molecular weight
beta-methylcinnamic acid chemical structure and molecular weight
An In-depth Technical Guide to β-Methylcinnamic Acid
This guide provides a comprehensive overview of β-methylcinnamic acid (3-phenylbut-2-enoic acid), a molecule of significant interest in organic synthesis and drug discovery. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, stereoisomerism, synthesis, and analytical characterization of this compound, grounding all claims in verifiable scientific literature.
Introduction: The Significance of β-Methylcinnamic Acid
β-Methylcinnamic acid is an unsaturated carboxylic acid, a derivative of cinnamic acid, featuring a methyl group at the beta (β) position of the acrylic acid chain.[1] This substitution introduces stereoisomerism and modifies the electronic and steric properties of the parent molecule, making it a versatile building block. Its structural motif is found in various natural products and serves as a key precursor in the synthesis of fragrances, flavoring agents, and more complex pharmaceutical intermediates.[2][3] Understanding its fundamental properties is crucial for its effective application in research and development.
Core Physicochemical Properties and Structure
The defining characteristics of β-methylcinnamic acid are its molecular formula, weight, and the existence of geometric isomers. These properties dictate its reactivity, solubility, and analytical behavior.
Molecular Formula and Weight
The chemical formula for β-methylcinnamic acid is C₁₀H₁₀O₂.[4][5] This composition corresponds to a precise molecular weight, a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₂ | [4][5] |
| Molecular Weight | 162.19 g/mol | [5] |
| Exact Mass | 162.068079557 Da | [5] |
| CAS Number | 1199-20-8 (for the E-isomer) | [4] |
Chemical Structure and Stereoisomerism
The presence of a carbon-carbon double bond in the acrylic acid backbone gives rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-β-methylcinnamic acid and (Z)-β-methylcinnamic acid. The (E)-isomer, where the phenyl and carboxyl groups are on opposite sides of the double bond, is generally the more stable and common form.[1]
The distinct spatial arrangement of these isomers leads to different physical properties, such as melting points, and unique spectroscopic signatures, particularly in NMR.[4][6]
Caption: Chemical structures of (E) and (Z) isomers of β-methylcinnamic acid.
Synthesis and Purification: A Validated Protocol
The synthesis of cinnamic acid derivatives is a cornerstone of organic chemistry. While several methods exist, the Claisen-Schmidt condensation or similar condensation reactions are common. The following protocol outlines a robust method for synthesizing α-methylcinnamic acid, a structural isomer, which can be adapted for β-methylcinnamic acid with appropriate starting materials. This example is chosen for its detailed public documentation.[7]
Rationale for a Microwave-Assisted Approach
Traditional condensation reactions often require long reaction times and high temperatures, leading to potential side products. Microwave-assisted organic synthesis (MAOS) offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient and uniform heating. The use of an inexpensive and readily available catalyst like sodium hydroxide makes this protocol cost-effective and accessible.[7]
Experimental Protocol: Synthesis of a Cinnamic Acid Derivative
This protocol describes the synthesis of α-methylcinnamic acids via a condensation reaction between an aromatic aldehyde and succinic anhydride.[7]
Step 1: Reagent Preparation
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In a 50-mL borosilicate beaker, combine the aromatic aldehyde (5 mmol), succinic anhydride (5 mmol), and sodium hydroxide (2.5 mmol).
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Causality Explanation: Sodium hydroxide acts as a base to deprotonate the anhydride, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. The molar ratios are optimized for efficient conversion.
Step 2: Microwave Irradiation
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Thoroughly mix the reagents with a glass rod.
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Place the beaker in a microwave oven and irradiate at 600 W.
-
Causality Explanation: Microwave irradiation provides rapid, localized heating to the polar reagents, accelerating the rate of the condensation and subsequent dehydration steps.
Step 3: Reaction Monitoring
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Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Self-Validation: TLC allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction is run to completion without unnecessary energy expenditure or degradation.
Step 4: Workup and Isolation
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Once the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the reaction mass with dilute hydrochloric acid (HCl). This will cause the product to precipitate.
-
Causality Explanation: The product exists as its sodium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, yielding the neutral carboxylic acid, which is less soluble in the aqueous medium and precipitates out.
Step 5: Purification
-
Collect the solid product by filtration and wash it thoroughly with water to remove inorganic salts and any remaining HCl.
-
For higher purity, recrystallize the product from ethanol.
-
Self-Validation: Recrystallization is a powerful purification technique. The desired compound is dissolved in a minimum of hot solvent and allowed to cool slowly. As it cools, the solubility decreases, and pure crystals form, leaving impurities behind in the solvent. The purity can be confirmed by melting point analysis and spectroscopic methods.
Caption: Workflow for the synthesis and purification of cinnamic acid derivatives.
Analytical Characterization
Unequivocal identification of the synthesized product and confirmation of its isomeric purity is essential. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of β-methylcinnamic acid.[6]
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¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the (E)-isomer, the vinylic proton and the methyl protons will have characteristic chemical shifts and coupling constants that distinguish them from the (Z)-isomer.
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¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The chemical shifts of the β-carbon and the carboxyl carbon are particularly diagnostic and differ between the (E) and (Z) isomers due to steric effects.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (162.19 g/mol ), along with a characteristic fragmentation pattern that can further support the structure identification.[8]
Applications in Research and Drug Development
β-Methylcinnamic acid and its derivatives are valuable synthons in organic synthesis.[3] They serve as precursors for:
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Pharmaceuticals: The cinnamic acid scaffold is present in numerous biologically active molecules. Its derivatives have been investigated for a range of activities, including use as serine protease inhibitors.[7]
-
Fragrances and Flavors: Esters derived from β-methylcinnamic acid are used in the fragrance industry due to their aromatic properties.[2]
-
Fine Chemicals: It serves as a building block for more complex molecules in the agrochemical and specialty materials sectors.[3]
References
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Beta-Methylcinnamic Acid - 1199-20-8, C10H10O2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
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Cinnamic acid. Wikipedia. [Link]
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BETA-METHYLCINNAMIC ACID. MySkinRecipes. [Link]
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alpha-Methylcinnamic acid | C10H10O2 | CID 637817. PubChem - NIH. [Link]
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β-Methylcinnamic acid. CAS Common Chemistry. [Link]
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N.M.R. Spectra of the Β-Methylcinnamic Acids and their Methyl Esters. CSIRO Publishing. [Link]
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Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. ResearchGate. [Link]
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Supplementary Information. The Royal Society of Chemistry. [Link]
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Intermediate Level, Spectrum 7. University of Wisconsin-Madison. [Link]
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preparation of alpha methylcinnamic acid. Sciencemadness.org. [Link]
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Methyl cinnamate, (Z)- | C10H10O2 | CID 6428458. PubChem - NIH. [Link]
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α-Methylcinnamic acid. NIST WebBook. [Link]
